2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-bromobenzyl)-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-bromobenzyl)-6-methylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a benzodioxole group, a piperazine ring, and a pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-bromobenzyl)-6-methylpyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of 1-(1,3-benzodioxol-5-ylmethyl)piperazine, which is then reacted with 2-chloropyrimidine in the presence of anhydrous potassium carbonate in xylene at boiling point (130°C) for 9 hours . The resulting product is then purified through crystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-bromobenzyl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-bromobenzyl)-6-methylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-bromobenzyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as dopamine receptors. It acts as a dopamine agonist, binding to dopamine receptors and mimicking the effects of dopamine . This interaction can modulate neurotransmitter release and influence various neurological pathways.
Comparison with Similar Compounds
Similar Compounds
Piribedil: Another dopamine agonist with a similar structure, used in the treatment of Parkinson’s disease.
Ropinirole: A non-ergoline dopamine agonist used for similar therapeutic purposes.
Pramipexole: Another dopamine agonist with applications in treating Parkinson’s disease and restless legs syndrome.
Uniqueness
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-bromobenzyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole and bromobenzyl groups contribute to its high affinity for dopamine receptors, making it a valuable compound for neurological research.
Properties
Molecular Formula |
C24H25BrN4O3 |
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Molecular Weight |
497.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-bromophenyl)methyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H25BrN4O3/c1-16-20(12-17-2-5-19(25)6-3-17)23(30)27-24(26-16)29-10-8-28(9-11-29)14-18-4-7-21-22(13-18)32-15-31-21/h2-7,13H,8-12,14-15H2,1H3,(H,26,27,30) |
InChI Key |
JNAORNBGZSWMPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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